An In-Depth Technical Guide to the Physicochemical Properties of 1-Undecene for Synthesis
An In-Depth Technical Guide to the Physicochemical Properties of 1-Undecene for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-undecene, a versatile alpha-olefin integral to various synthetic applications. This document offers detailed experimental protocols for key transformations and visual representations of reaction mechanisms and workflows to support researchers, scientists, and drug development professionals in leveraging 1-undecene for their synthetic needs.
Core Physicochemical Properties of 1-Undecene
A thorough understanding of 1-undecene's physical and chemical characteristics is fundamental to its effective application in synthesis. The following tables summarize its key quantitative properties.
Table 1: General Physicochemical Properties of 1-Undecene
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂ | [1] |
| Molecular Weight | 154.29 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Mild | [1][3] |
Table 2: Thermodynamic Properties of 1-Undecene
| Property | Value | Source(s) |
| Melting Point | -49 °C | [4][5] |
| Boiling Point | 192-193 °C at 760 mmHg | [1][4][5] |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Vapor Pressure | 0.493 mmHg at 25 °C | [2] |
Table 3: Physical and Chemical Properties of 1-Undecene
| Property | Value | Source(s) |
| Density | 0.75 g/mL at 25 °C | [4][5] |
| Solubility | Insoluble in water; Soluble in ether, chloroform, ligroin, hexane | [1][5][6] |
| Viscosity | 1.38 mm²/s (cSt) at 100 °C | [1] |
| Refractive Index (n20/D) | 1.426 | [4][7] |
Key Synthetic Transformations of 1-Undecene
1-Undecene serves as a valuable starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal double bond. Key reactions include hydroboration-oxidation, epoxidation, olefin metathesis, and palladium-catalyzed aerobic oxidative amination.
Hydroboration-Oxidation to Undecan-1-ol
The hydroboration-oxidation of 1-undecene is a two-step process that yields the anti-Markovnikov addition product, undecan-1-ol. This reaction is highly regioselective, providing the primary alcohol with high purity.
This protocol is adapted from procedures for similar terminal alkenes like 1-octene and 1-hexene.
Materials:
-
1-Undecene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
Step 1: Hydroboration
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-undecene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃·THF (0.4 equivalents) dropwise to the stirred solution of 1-undecene over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution (1.2 equivalents) to the flask.
-
Following the base, add the 30% H₂O₂ solution (1.5 equivalents) dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 50 °C and stir for an additional hour to ensure complete oxidation.
Work-up:
-
Cool the reaction mixture to room temperature and add diethyl ether to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude undecan-1-ol can be purified by fractional distillation under reduced pressure.
Caption: Hydroboration-Oxidation of 1-Undecene to Undecan-1-ol.
Epoxidation to 1,2-Epoxyundecane
The epoxidation of 1-undecene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a straightforward method to synthesize 1,2-epoxyundecane. This reaction proceeds via a concerted mechanism.
Materials:
-
1-Undecene
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1-undecene (1 equivalent) in dichloromethane in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 equivalents) in a minimal amount of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-undecene over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to quench excess peroxy acid), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2-epoxyundecane can be purified by flash column chromatography on silica gel.
Caption: Concerted "Butterfly" mechanism for the epoxidation of 1-undecene.
Olefin Cross-Metathesis
Olefin cross-metathesis allows for the coupling of 1-undecene with another olefin, catalyzed by a ruthenium complex such as a Grubbs catalyst. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.
This is a general protocol and the specific reaction partner and catalyst may require optimization.
Materials:
-
1-Undecene
-
Olefin coupling partner
-
Grubbs catalyst (e.g., Grubbs 2nd Generation)
-
Anhydrous and degassed dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, vacuum/argon line.
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 1-undecene (1 equivalent) and the olefin coupling partner (1-1.5 equivalents) in anhydrous and degassed DCM.
-
Add the Grubbs catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
The reaction is often driven to completion by the evolution of ethylene gas if a terminal alkene is a byproduct.
Work-up:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.
References
- 1. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-undecene, 821-95-4 [thegoodscentscompany.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 821-95-4 CAS MSDS (1-UNDECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [wap.guidechem.com]
